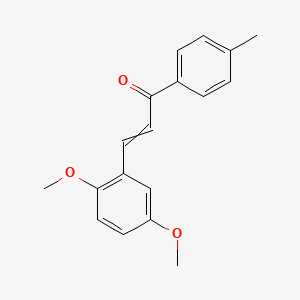
2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the desired product. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the formation of the compound . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrimidine derivatives: These compounds have a pyrimidine core and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various scientific and industrial applications.
Properties
CAS No. |
99646-01-2 |
|---|---|
Molecular Formula |
C7H13IN4 |
Molecular Weight |
280.11 g/mol |
IUPAC Name |
8-methyl-2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5-imine;hydroiodide |
InChI |
InChI=1S/C7H12N4.HI/c1-10-4-2-6(8)11-5-3-9-7(10)11;/h8H,2-5H2,1H3;1H |
InChI Key |
FOYFDEGQOHKBKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=N)N2C1=NCC2.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)
![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)





![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)
